4-Hydroxyphenyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

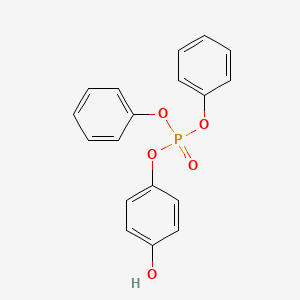

Structure

3D Structure

Propriétés

IUPAC Name |

(4-hydroxyphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNBQOZUKISRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044382 | |

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56806-74-7 | |

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxyphenyl diphenyl phosphate chemical structure and properties

An In-Depth Technical Guide to 4-Hydroxyphenyl diphenyl phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl diphenyl phosphate is an organophosphate ester of significant interest due to its role as a metabolite of widely used flame retardants and plasticizers, such as triphenyl phosphate (TPHP). Understanding its chemical characteristics, synthesis, and biological interactions is crucial for assessing the environmental and health impacts of its parent compounds. This guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis of this compound, along with insights into its biological significance and relevant experimental methodologies.

Chemical Structure and Identification

This compound is characterized by a central phosphate group bonded to two phenyl groups and one 4-hydroxyphenyl group.

-

IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate[1]

-

CAS Number: 56806-74-7[1]

-

Molecular Formula: C₁₈H₁₅O₅P[1]

-

SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O[1]

Physicochemical Properties

| Property | Value | Reference/Note |

| Molecular Weight | 342.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| XLogP3 | 4.2 | Computed[1] |

| Monoisotopic Mass | 342.06571057 Da | Computed[1] |

| Melting Point | Not available | Data for diphenyl phosphate: 62-66 °C |

| Boiling Point | Not available | Data for diphenyl phosphate: 280 °C |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for the synthesis of aryl phosphate esters involves the reaction of a diaryl chlorophosphate with a phenol. In this case, the reaction of diphenyl chlorophosphate with hydroquinone (B1673460) would yield the desired product.

Plausible Experimental Protocol:

Reaction: Diphenyl chlorophosphate + Hydroquinone → this compound + HCl

Reagents and Materials:

-

Diphenyl chlorophosphate

-

Hydroquinone

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.0 equivalent) in the anhydrous aprotic solvent.

-

Add the tertiary amine base (1.1 equivalents) to the solution and stir.

-

Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).

-

Upon completion, filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.

-

Wash the filtrate with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Applications and Biological Significance

This compound is primarily of interest as a metabolite of organophosphate flame retardants (OPFRs) like triphenyl phosphate (TPHP). OPFRs are widely used as additives in plastics, electronics, textiles, and furniture to reduce flammability. Due to their additive nature, they can leach into the environment, leading to human exposure.

Role as a Metabolite

TPHP is metabolized in the body to diphenyl phosphate (DPHP) and hydroxylated metabolites, including this compound. The presence of these metabolites in urine is used as a biomarker for human exposure to TPHP. Studies have shown that the biotransformation of OPFRs can sometimes lead to metabolites with different or even greater toxicity than the parent compound.

Biological Activity and Toxicology

Research on the biological effects of this compound is often in the context of the toxicology of its parent compounds.

-

Endocrine Disruption: Organophosphate esters, including TPHP and its metabolites, have been investigated for their potential as endocrine-disrupting chemicals.

-

Toxicity Studies: In vitro studies on the cytotoxicity of TPHP and its hydroxylated metabolite (OH-TPHP) in HepG2 cells have shown that the hydroxylated metabolite can exhibit greater cytotoxicity than the parent compound. The toxic effects observed were related to lipid metabolism, with evidence of induced endoplasmic reticulum stress.

-

Developmental Toxicity: Studies on the major metabolite of TPHP, diphenyl phosphate (DPHP), have shown developmental toxicity in zebrafish embryos, including cardiac defects.

-

Insulin (B600854) Resistance: Research has indicated that TPHP can induce hepatic insulin resistance, a key factor in type 2 diabetes, through mechanisms involving endoplasmic reticulum stress. The metabolite DPHP was found to be less potent in this regard.

Experimental Methodologies

Analysis of Metabolites

The detection and quantification of this compound and other OPFR metabolites in biological samples like urine are typically performed using:

-

Solid-Phase Extraction (SPE): To concentrate the analytes from the sample matrix.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For sensitive and selective detection and quantification.

In Vitro Toxicity Assays

Commonly used in vitro models and assays to assess the toxicity of OPFRs and their metabolites include:

-

Cell Viability Assays: Using cell lines such as HepG2 (human liver carcinoma) or L02 (human normal liver) to determine cytotoxicity.

-

Gene Expression Analysis (e.g., RNA sequencing): To identify the molecular pathways affected by the compound.

-

Endocrine Activity Assays: Using reporter gene assays in cell lines to screen for agonist or antagonist activity on nuclear receptors.

-

Zebrafish Embryo Model: To assess developmental toxicity and cardiotoxicity.

Visualizations

Synthesis Pathway of this compound

Caption: Plausible synthesis of this compound.

Metabolic Pathway of Triphenyl Phosphate (TPHP)

Caption: Simplified metabolic pathway of Triphenyl Phosphate (TPHP).

Experimental Workflow for In Vitro Toxicity Assessment

Caption: General workflow for in vitro toxicity testing.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenyl Diphenyl Phosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis of 4-Hydroxyphenyl diphenyl phosphate (B84403), a molecule of interest for various research applications, including its role as a metabolite of organophosphate flame retardants. This document outlines a reliable synthetic pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction

4-Hydroxyphenyl diphenyl phosphate is a member of the organophosphate ester family. Its structure, featuring a phosphate core bonded to two phenyl groups and one hydroxyphenyl group, makes it a subject of interest in toxicology, environmental science, and drug development. Understanding its synthesis is crucial for producing high-purity material for research purposes, enabling accurate biological and chemical studies. This guide details a robust two-step synthetic approach involving the use of a benzyl (B1604629) protecting group for the selective phosphorylation of hydroquinone (B1673460).

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process to ensure the selective phosphorylation of only one of the hydroxyl groups of hydroquinone. Direct phosphorylation of hydroquinone is challenging as it tends to yield a mixture of mono- and di-substituted products that are difficult to separate. The chosen pathway, therefore, involves:

-

Protection: Mono-benzylation of hydroquinone to yield 4-benzyloxyphenol. This step ensures that only one hydroxyl group is available for the subsequent phosphorylation reaction.

-

Phosphorylation: Reaction of 4-benzyloxyphenol with diphenyl phosphoryl chloride to form the protected intermediate, 4-benzyloxyphenyl diphenyl phosphate.

-

Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, this compound.

This methodology provides a controlled and efficient route to the desired product with high purity.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.

Step 1: Synthesis of 4-Benzyloxyphenol

This procedure is adapted from the benzylation of 4-bromophenol[1].

Reaction:

Caption: Synthesis of 4-Benzyloxyphenol.

Procedure:

-

To a stirred solution of hydroquinone (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4-benzyloxyphenol.

Step 2: Synthesis of 4-Benzyloxyphenyl Diphenyl Phosphate

Reaction:

Caption: Synthesis of the protected phosphate intermediate.

Procedure:

-

Dissolve 4-benzyloxyphenol (1 equivalent) in dry dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add diphenyl phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

This procedure is based on the hydrogenolysis of a benzyl ether[1].

Reaction:

Caption: Deprotection to yield the final product.

Procedure:

-

Dissolve 4-benzyloxyphenyl diphenyl phosphate (1 equivalent) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅O₅P | [2][3] |

| Molecular Weight | 342.28 g/mol | [3] |

| Appearance | White to off-white solid | |

| CAS Number | 56806-74-7 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spec (LC-ESI-QTOF) | [M+H]⁺ m/z = 343.073 | [3] |

| Key Fragments (eV): 251.0452, 249.0319, 231.0203, 109.0281 | [3] | |

| ¹H NMR | Expected signals: aromatic protons (multiplets), hydroxyl proton (singlet) | |

| ¹³C NMR | Expected signals: aromatic carbons, carbon bearing hydroxyl group, carbons bonded to phosphate oxygen | |

| ³¹P NMR | Expected signal for phosphate ester | |

| IR (Infrared) | Expected peaks: O-H stretch (hydroxyl), P=O stretch, P-O-C stretch, C-H stretch (aromatic) |

Logical Workflow Diagram

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound for research purposes can be reliably achieved through a three-step process involving protection, phosphorylation, and deprotection. This method circumvents the selectivity issues associated with direct phosphorylation of hydroquinone and allows for the preparation of a high-purity product. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and characterization of this important organophosphate compound.

References

A Technical Guide to (4-hydroxyphenyl) diphenyl phosphate: Properties, Metabolism, and Biological Activity

IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate (B84403) CAS Number: 56806-74-7

This technical guide provides a comprehensive overview of (4-hydroxyphenyl) diphenyl phosphate, a significant metabolite of the widely used organophosphate flame retardant, triphenyl phosphate (TPHP). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, metabolic pathways, analytical methodologies, and biological activities, with a focus on its interaction with nuclear receptors.

Physicochemical and Analytical Data

(4-hydroxyphenyl) diphenyl phosphate is a solid substance with the chemical formula C₁₈H₁₅O₅P and a molecular weight of 342.29 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-hydroxyphenyl) diphenyl phosphate

| Property | Value | Reference |

| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | [1] |

| CAS Number | 56806-74-7 | [1] |

| Molecular Formula | C₁₈H₁₅O₅P | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| XLogP3 | 4.2 | [1] |

| Monoisotopic Mass | 342.06571057 Da | [1] |

The quantification of (4-hydroxyphenyl) diphenyl phosphate and its parent compound, TPHP, in biological matrices is crucial for exposure and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity.

Experimental Protocol: Quantification in Human Urine by LC-MS/MS

A common approach for the analysis of (4-hydroxyphenyl) diphenyl phosphate in human urine involves enzymatic deconjugation followed by solid-phase extraction (SPE) and analysis by LC-MS/MS.

1. Sample Preparation:

-

To 1 mL of urine, add a mixture of β-glucuronidase and sulfatase to deconjugate the phase II metabolites.

-

Incubate the mixture at 37°C for a minimum of 2 hours.

-

Acidify the sample with a suitable acid (e.g., formic acid).

-

Perform solid-phase extraction using a mixed-mode anion exchange cartridge.

-

Wash the cartridge with a series of solvents to remove interferences.

-

Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile (B52724)/methanol).

-

Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor and product ion transitions for (4-hydroxyphenyl) diphenyl phosphate are monitored.[2][3]

Synthesis

While (4-hydroxyphenyl) diphenyl phosphate is primarily formed through the metabolism of TPHP, a direct chemical synthesis route can be valuable for obtaining analytical standards and for further toxicological studies. Although a specific detailed protocol for the direct synthesis of (4-hydroxyphenyl) diphenyl phosphate was not found in the reviewed literature, a plausible synthetic approach can be inferred from general organophosphate chemistry. One potential route involves the phosphorylation of hydroquinone (B1673460) monobenzyl ether followed by deprotection.

Metabolism of Triphenyl Phosphate (TPHP)

(4-hydroxyphenyl) diphenyl phosphate is a major phase I metabolite of TPHP. The metabolic conversion of TPHP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

In vitro studies using human liver microsomes have identified CYP1A2 and CYP2E1 as the main isoforms involved in the hydroxylation of TPHP to form monohydroxylated-TPHP (OH-TPHP), including the para-hydroxylated isomer, (4-hydroxyphenyl) diphenyl phosphate.[4][5] The metabolic process involves the O-addition of an oxygen atom to one of the phenyl rings of TPHP.[5] TPHP can also be hydrolyzed to diphenyl phosphate (DPHP).[6][7]

Metabolic pathway of Triphenyl Phosphate (TPHP).

Biological Activity and Signaling Pathways

(4-hydroxyphenyl) diphenyl phosphate, along with its parent compound TPHP, has been shown to exhibit endocrine-disrupting properties, primarily through interactions with nuclear receptors.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Both TPHP and its hydroxylated metabolites have been demonstrated to act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[8][9] PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPARγ by these compounds can lead to the upregulation of genes involved in lipid metabolism, potentially causing disturbances such as lipid accumulation.[8][10] Inactivation of PPARγ has been shown to abolish the effects of these compounds on progesterone (B1679170) secretion in placental cells, confirming the involvement of this signaling pathway.[11]

Activation of PPARγ signaling by (4-hydroxyphenyl) diphenyl phosphate.

Estrogenic and Androgenic Activity

Organophosphate flame retardants, as a class, have been shown to interact with other nuclear receptors, including the estrogen receptor (ER) and the androgen receptor (AR). Some studies have indicated that TPHP can exhibit estrogenic activity and also act as an antagonist to the androgen receptor.[12][13] While direct data for (4-hydroxyphenyl) diphenyl phosphate is limited, its structural similarity to other phenolic compounds known to interact with these receptors suggests a potential for similar activity. Further research is needed to fully characterize the estrogenic and anti-androgenic potential of this specific metabolite.

Toxicity

In vitro studies have compared the cytotoxicity of TPHP and its metabolites. In HepG2 cells, the order of cytotoxicity was found to be OH-TPHP > TPHP > DPHP, indicating that the hydroxylated metabolite is more cytotoxic than the parent compound.[8][10]

In vivo studies using zebrafish embryos have shown that TPHP can induce cardiotoxicity.[14] While direct toxicity data for (4-hydroxyphenyl) diphenyl phosphate in this model is less available, the evidence suggests that metabolites can contribute significantly to the overall toxicity of the parent compound.

Conclusion

(4-hydroxyphenyl) diphenyl phosphate is a key metabolite of TPHP, formed through CYP450-mediated hydroxylation. It exhibits greater in vitro cytotoxicity than its parent compound and demonstrates biological activity through the activation of the PPARγ nuclear receptor, leading to disturbances in lipid metabolism. Its potential to interact with other nuclear receptors, such as the estrogen and androgen receptors, warrants further investigation. The analytical methods for its detection are well-established, relying on sensitive LC-MS/MS techniques. This technical guide provides a foundational understanding for researchers and professionals working to assess the environmental and human health risks associated with TPHP and its metabolites.

References

- 1. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Mechanism of Aryl Phosphorus Flame Retardants by Cytochromes P450: A Combined Experimental and Computational Study on Triphenyl Phosphate [agris.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enhanced degradation of triphenyl phosphate (TPHP) in bioelectrochemical systems: Kinetics, pathway and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid metabolic disturbance induced by triphenyl phosphate and hydroxy metabolite in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Peroxisome Proliferator-Activated Receptor Gamma and Disruption of Progesterone Synthesis of 2-Ethylhexyl Diphenyl Phosphate in Human Placental Choriocarcinoma Cells: Comparison with Triphenyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. Androgen receptor antagonism by the organophosphate insecticide fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Hydroxyphenyl diphenyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP) is a significant organophosphate compound, primarily recognized as a metabolite of the widely used flame retardant, triphenyl phosphate (TPHP). Its presence in biological and environmental samples has prompted further investigation into its physicochemical properties and biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of 4-HDPP, available analytical methodologies, and insights into its biological interactions. While extensive experimental data for some properties remain limited in publicly available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Physicochemical Properties

The physical and chemical properties of 4-Hydroxyphenyl diphenyl phosphate are crucial for understanding its environmental fate, bioavailability, and potential for biological interactions. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₅P | --INVALID-LINK-- |

| Molecular Weight | 342.28 g/mol | --INVALID-LINK-- |

| CAS Number | 56806-74-7 | --INVALID-LINK-- |

| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK-- |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| pKa | Not experimentally determined in available literature. | - |

| XLogP3 (Computed) | 3.4 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available scientific literature. However, general methodologies applicable to organophosphate compounds can be adapted.

Synthesis

A plausible synthetic route for this compound involves the phosphorylation of hydroquinone (B1673460) monobenzyl ether followed by deprotection. A generalized protocol is outlined below; however, optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Purification

Purification of the synthesized this compound would likely involve standard techniques such as column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a common technique for the detection and quantification of 4-HDPP in various matrices.

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., quadrupole time-of-flight, QTOF).

-

Sample Preparation : Solid-phase extraction (SPE) is often employed for sample cleanup and concentration from biological or environmental samples.

-

Chromatographic Conditions : A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

-

Mass Spectrometry Parameters : Electrospray ionization (ESI) in either positive or negative ion mode can be used. The specific precursor and product ions for 4-HDPP would be monitored for selective detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 4-HDPP.

-

Sample Preparation : The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR : Expected signals would include aromatic protons from the three phenyl rings. The protons on the hydroxyphenyl ring would show distinct splitting patterns and chemical shifts compared to the other two phenyl rings. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

-

¹³C NMR : Aromatic carbons would be observed in the range of approximately 110-160 ppm. The carbon bearing the hydroxyl group and the carbons attached to the phosphate ester oxygen would have characteristic chemical shifts.

-

³¹P NMR : A single resonance is expected, with a chemical shift characteristic of a phosphate triester.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in 4-HDPP.

-

Sample Preparation : The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions :

-

Broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

Aromatic C-H stretches (around 3000-3100 cm⁻¹).

-

P=O stretch (around 1250-1300 cm⁻¹).

-

P-O-C stretches (around 950-1100 cm⁻¹).

-

Aromatic C=C stretches (around 1450-1600 cm⁻¹).

-

Biological Activity and Signaling Pathways

This compound is primarily studied in the context of being a metabolite of TPHP. The biological activity of 4-HDPP is an area of ongoing research, with some studies suggesting potential interactions with cellular signaling pathways.

Metabolic Pathway of Triphenyl Phosphate (TPHP)

Caption: Metabolic activation of TPHP and potential biological targets of 4-HDPP.

Emerging research suggests that TPHP and its metabolites may exert biological effects through various mechanisms. While the direct and specific role of 4-HDPP is still being elucidated, studies on TPHP provide clues to potential pathways of interest. For instance, TPHP has been shown to interact with the estrogen receptor α/NF-κB signaling pathway. Furthermore, there is evidence that TPHP and its metabolites may affect the retinoic acid receptor/retinoid X receptor (RAR/RXR) signaling pathway, as well as pathways involved in mitochondrial function and heme biosynthesis. The extent to which 4-HDPP contributes to these effects independently of TPHP is a key area for future research.

Conclusion

This compound is a compound of increasing interest due to its prevalence as a metabolite of a common flame retardant. This guide has summarized the available physicochemical data and outlined general experimental approaches for its study. While there are notable gaps in the experimental data for some fundamental properties and a need for more detailed mechanistic studies on its biological activity, the information presented here provides a solid foundation for researchers. Further investigation into the synthesis, characterization, and biological impact of 4-HDPP is warranted to fully understand its role in environmental and human health.

4-Hydroxyphenyl diphenyl phosphate molecular formula and weight

An In-depth Technical Guide to 4-Hydroxyphenyl diphenyl phosphate (B84403)

This guide provides a comprehensive overview of 4-Hydroxyphenyl diphenyl phosphate, a significant metabolite of the widely used organophosphate flame retardant, Triphenyl phosphate (TPHP). The content herein is curated for researchers, scientists, and professionals engaged in drug development and environmental science, focusing on its chemical properties, analytical methodologies, and biological interactions.

Core Chemical and Physical Properties

This compound is a notable metabolite in toxicological and environmental studies due to its prevalence and potential biological activity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₅P | [1][2] |

| Molecular Weight | 342.29 g/mol | [1][2] |

| IUPAC Name | (4-hydroxyphenyl) diphenyl phosphate | [2] |

| CAS Number | 56806-74-7 | [2] |

| SMILES | C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O | [1][2] |

| InChIKey | NOPNBQOZUKISRP-UHFFFAOYSA-N | [2] |

Synthesis and Metabolism

While specific synthesis protocols for this compound are not widely published, a general understanding can be derived from the synthesis of related phosphate esters. The synthesis of diphenyl phosphate, for instance, involves the reaction of phosphoric acid with phenol (B47542) in the presence of a base and a catalyst.[3]

This compound is primarily formed in biological systems through the metabolic conversion of Triphenyl phosphate (TPHP). This biotransformation is a critical aspect of its presence in living organisms.

Experimental Protocols

Quantification in Biological Samples by LC-MS/MS

The following protocol is a representative method for the quantification of organophosphate flame retardant metabolites, including this compound, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established procedures for similar analytes.[4]

1. Sample Preparation

-

Enzymatic Hydrolysis: To 0.4 mL of urine, add an internal standard spiking solution and a buffer for enzymatic hydrolysis of conjugated metabolites.

-

Solid Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge to extract the analytes of interest and remove interfering substances.

-

Elution and Reconstitution: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation: A reversed-phase HPLC column is used to separate the target analytes. A typical mobile phase consists of a gradient of ammonium (B1175870) acetate (B1210297) in water and an organic solvent like acetonitrile.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Biological Signaling Pathways

Research suggests that this compound and its parent compound, TPHP, may interact with biological signaling pathways, particularly those involved in metabolism. One such pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and adipogenesis.[5][6]

The activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of target genes involved in fatty acid storage and metabolism. While the precise mechanism of interaction for this compound is still under investigation, it is hypothesized to act as a ligand for PPARs, influencing these metabolic processes.

References

- 1. PubChemLite - this compound (C18H15O5P) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C18H15O5P | CID 57058026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 4. Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to 4-Hydroxyphenyl Diphenyl Phosphate: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP) is an organophosphate compound that has garnered interest primarily as a metabolite of the widely used flame retardant, triphenyl phosphate (TPHP). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4-HDPP. While details of its initial discovery are not extensively documented, its synthesis can be achieved through established organophosphate chemistry. This document outlines a plausible synthetic protocol and compiles available physicochemical and spectroscopic data for its characterization. Furthermore, it delves into the emerging research on its biological effects, particularly as an endocrine-disrupting chemical that may interact with critical signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPAR) and estrogen receptors. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction

Organophosphate esters are a broad class of compounds with diverse applications, ranging from pesticides and nerve agents to flame retardants and plasticizers. The history of organophosphate synthesis dates back to the 19th century, with significant advancements in the 20th century driven by the work of scientists like Gerhard Schrader. 4-Hydroxyphenyl diphenyl phosphate (4-HDPP), with the chemical formula C₁₈H₁₅O₅P, is a member of this class.[1] While not as extensively studied as its parent compound, triphenyl phosphate (TPHP), 4-HDPP is gaining attention due to its prevalence as a TPHP metabolite in environmental and biological samples. Understanding its synthesis, properties, and biological interactions is crucial for assessing the overall toxicological profile of TPHP and for exploring the potential activities of hydroxylated organophosphates in biological systems.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 56806-74-7 | [1] |

| Molecular Formula | C₁₈H₁₅O₅P | [1] |

| Molecular Weight | 342.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| ¹H NMR (Predicted) | δ 6.8-7.4 (m, 14H, Ar-H), δ 9.5-10.5 (br s, 1H, Ar-OH) | |

| ¹³C NMR (Predicted) | δ 115-160 (Ar-C) | |

| IR (Predicted) | 3200-3600 cm⁻¹ (O-H stretch), 1200-1300 cm⁻¹ (P=O stretch), 950-1100 cm⁻¹ (P-O-C stretch) | |

| Mass Spectrum (LC-ESI-QTOF) | Precursor m/z: 343.073 [M+H]⁺ | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis via Phosphorylation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Diphenyl chlorophosphate

-

Pyridine (B92270) (or other suitable base)

-

Dichloromethane (B109758) (or other suitable anhydrous solvent)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Phosphorylating Agent: Slowly add a solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

As a metabolite of TPHP, 4-HDPP is of significant interest in toxicology and endocrinology. Organophosphate flame retardants and their metabolites have been identified as potential endocrine-disrupting chemicals (EDCs).

Endocrine Disruption

Studies on various organophosphate esters have shown that they can interfere with hormonal systems. While research specifically on 4-HDPP is still emerging, it is hypothesized to contribute to the endocrine-disrupting effects observed for TPHP. These effects can be mediated through interactions with nuclear receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

The Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors plays a crucial role in lipid and glucose metabolism. TPHP has been shown to activate PPARγ, a key regulator of adipogenesis. As a hydroxylated metabolite, 4-HDPP may also interact with PPARγ, potentially influencing metabolic pathways. The hydroxyl group on the phenyl ring could alter the binding affinity and activity compared to the parent compound.

Estrogenic Activity

The structural similarity of some hydroxylated environmental contaminants to natural estrogens raises concerns about their potential to interfere with the estrogen signaling pathway. While direct evidence for 4-HDPP is limited, other hydroxylated metabolites of environmental phenols have demonstrated estrogenic or anti-estrogenic activity. Further investigation is required to determine if 4-HDPP binds to estrogen receptors and modulates their activity.

Applications in Drug Development

Currently, this compound is primarily used as an analytical standard for monitoring human exposure to TPHP. However, its potential interaction with nuclear receptors like PPARγ suggests that it could be a lead compound for the development of novel modulators of these receptors. The field of drug discovery is increasingly interested in compounds that can selectively modulate the activity of nuclear receptors to treat metabolic diseases and certain types of cancer. Further structure-activity relationship (SAR) studies of 4-HDPP and its analogs could provide valuable insights for the design of new therapeutic agents.

Conclusion

This compound is an important metabolite of the flame retardant TPHP, and its presence in biological systems necessitates a thorough understanding of its chemical and biological properties. While its historical discovery is not well-documented, its synthesis can be readily achieved through standard chemical methods. The available data, though limited, suggest that 4-HDPP may act as an endocrine disruptor, potentially through interaction with PPAR and other nuclear receptor signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, and highlights the need for further research to fully elucidate the biological significance of this compound.

References

4-Hydroxyphenyl Diphenyl Phosphate: A Comprehensive Technical Guide on the Metabolite of Triphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl phosphate (B84403) (TPP), a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer, undergoes metabolic transformation in vivo to various metabolites, among which 4-hydroxyphenyl diphenyl phosphate (4-HAP) has garnered significant scientific attention. This technical guide provides an in-depth exploration of 4-HAP, detailing its formation from TPP, its toxicological profile, and the molecular signaling pathways it perturbs. The guide is designed to be a critical resource for researchers, scientists, and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of complex biological interactions to facilitate a comprehensive understanding of this key TPP metabolite.

Introduction

The widespread use of triphenyl phosphate (TPP) in a vast array of consumer and industrial products has led to ubiquitous human exposure. Consequently, understanding the biotransformation of TPP and the biological activities of its metabolites is of paramount importance for assessing potential health risks. While diphenyl phosphate (DPHP) has long been considered a primary metabolite, recent research has highlighted the significance of hydroxylated metabolites, particularly this compound (4-HAP), also known as p-hydroxy-TPP. This guide focuses specifically on 4-HAP, providing a detailed technical overview of its metabolic generation and its interactions with key biological systems.

Metabolic Formation of this compound from Triphenyl Phosphate

The biotransformation of TPP to 4-HAP is a critical initial step in its metabolic fate. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.

Role of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have demonstrated that TPP is metabolized into mono- and di-hydroxylated metabolites, in addition to its diester metabolite, DPHP.[1][2] The formation of 4-HAP is a result of the hydroxylation of one of the phenyl rings of TPP at the para position. Specific CYP isoforms, namely CYP1A2 and CYP2E1, have been identified as the main enzymes involved in this hydroxylation process.[1][2] The metabolic pathway involves the O-addition of an oxygen atom from the CYP active site onto the aromatic ring of TPP.[1][2]

Species-Specific Differences in Metabolism

The rate of TPP metabolism and the profile of its metabolites can vary significantly across different species. Studies have shown that the metabolism of TPP is apparently faster in human and rat liver microsomes compared to fish microsomes.[3] While 4-HAP is readily metabolized further in human and rat microsomes, it is hardly metabolized in carp (B13450389) assays, suggesting that the metabolic activation and subsequent effects of TPP might be more pronounced in mammals.[3]

Phase II Conjugation

Following its formation, 4-HAP can undergo Phase II metabolism, which involves conjugation with molecules such as glucuronic acid. These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body. In chicken embryonic hepatocyte assays, p- and m-hydroxy-TPP metabolites were found to be largely present as phase II conjugates with glucuronic acid.

Quantitative Data on 4-HAP Formation

The following tables summarize quantitative data on the formation of 4-HAP from TPP in various experimental systems. This data is crucial for comparative analysis and for understanding the relative importance of the hydroxylation pathway in TPP metabolism.

| Experimental System | TPP Concentration | 4-HAP Formation/Metabolism Rate | Key Findings | Reference |

| Chicken Embryonic Hepatocytes | 10 µM | p-OH-TPHP accounted for 60% of the initial TPP concentration after 36 hours. | Hydroxylation is a major metabolic pathway for TPP in this system. | |

| Human Liver Microsomes | Not specified | Faster metabolism rate compared to fish microsomes. | Mammalian systems show higher metabolic activity towards TPP. | [3] |

| Rat Liver Microsomes | Not specified | Faster metabolism rate compared to fish microsomes; 4-OH-TPHP is readily metabolized. | Similar to human microsomes, indicating rapid metabolism in rats. | [3] |

| Common Carp Liver Microsomes | Not specified | Slower metabolism rate; 4-OH-TPHP is hardly metabolized. | Suggests potential for bioaccumulation of 4-HAP in fish. | [3] |

| Species | TPP Administration | 4-HAP Detection | Key Findings | Reference |

| Male C57BL/6J Mice | 70 µg/kg bw/day (dietary) for 7 days | Identified as one of seven TPP metabolites. | In vivo formation of hydroxylated metabolites confirmed. | [4] |

| Male Sprague Dawley Rats | 0, 55, 110, 220, 441, or 881 mg/kg bw (gavage) for 4 days | Not explicitly quantified in the abstract. | Study focused on transcriptomic changes in response to TPP. | [5] |

Toxicological Effects and Signaling Pathways

4-HAP has been shown to exert a range of toxicological effects, primarily through its interaction with nuclear receptors and subsequent modulation of key signaling pathways.

Estrogenic Activity and Estrogen Receptor Signaling

4-HAP has been identified as a xenoestrogen, capable of binding to and activating the estrogen receptor alpha (ERα). This interaction can lead to the disruption of normal endocrine function.

Upon binding to ERα, 4-HAP can initiate a signaling cascade that involves the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][7][8] Activation of these pathways can lead to the expression of estrogen-responsive genes, such as c-fos and cyclin D1, which are involved in cell cycle progression and proliferation.[9][10][11] This can result in aberrant cell growth, a hallmark of endocrine disruption.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

4-HAP has also been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The interaction of 4-HAP with PPARγ can lead to the modulation of its transcriptional activity.

PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of a ligand to PPARγ can either activate or inhibit gene transcription by recruiting co-activators or co-repressors. 4-HAP's interaction with PPARγ can affect the expression of target genes such as adiponectin and fatty acid-binding protein 4 (FABP4), which are involved in insulin (B600854) sensitivity and lipid metabolism.[13][14][15][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-HAP.

In Vitro Metabolism of Triphenyl Phosphate using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of xenobiotics in liver microsomes.

Objective: To determine the in vitro metabolism of TPP and the formation of 4-HAP by human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Triphenyl phosphate (TPP)

-

This compound (4-HAP) standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS grade water and formic acid

-

UPLC-QTOF-MS system

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.2-1 mg/mL), potassium phosphate buffer, and TPP (at various concentrations) in a final volume of, for example, 200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

UPLC-QTOF-MS Analysis: Analyze the supernatant using a UPLC-QTOF-MS system to identify and quantify TPP and its metabolites, including 4-HAP. Use an analytical standard of 4-HAP to confirm its identity and for quantification.[5][19][20][21][22][23][24]

E-SCREEN Assay for Estrogenic Activity

This protocol is a generalized procedure for the E-SCREEN (Estrogen-like substance bioassay) using the MCF-7 breast cancer cell line.[25][26][27][28][29][30]

Objective: To assess the estrogenic activity of 4-HAP by measuring its effect on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

-

Charcoal-dextran treated fetal bovine serum (CD-FBS) to remove endogenous steroids

-

17β-Estradiol (E2) as a positive control

-

This compound (4-HAP)

-

Cell counting solution (e.g., MTT, SRB)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density in DMEM supplemented with CD-FBS and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with hormone-free medium (DMEM with CD-FBS) and incubate for 24-48 hours to synchronize the cells and reduce basal proliferation.

-

Treatment: Treat the cells with a range of concentrations of 4-HAP, E2 (positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 6 days, allowing for cell proliferation.

-

Cell Proliferation Assay: At the end of the incubation period, quantify cell proliferation using a suitable method (e.g., MTT assay).

-

Data Analysis: Construct a dose-response curve for 4-HAP and E2 and calculate the EC50 value (the concentration that elicits 50% of the maximal response) for 4-HAP to determine its estrogenic potency relative to E2.

PPARγ Reporter Gene Assay

This protocol describes a luciferase reporter gene assay to measure the activation of PPARγ by 4-HAP.[28][29][31][32]

Objective: To determine if 4-HAP can activate the transcriptional activity of PPARγ.

Materials:

-

A suitable host cell line (e.g., HEK293, HepG2)

-

An expression vector for human PPARγ

-

A reporter plasmid containing a luciferase gene under the control of a PPRE

-

A transfection reagent

-

Rosiglitazone (B1679542) (a known PPARγ agonist) as a positive control

-

This compound (4-HAP)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates.

-

Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After transfection, treat the cells with various concentrations of 4-HAP, rosiglitazone (positive control), and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla (if used) luciferase activities using a luminometer and appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity versus the concentration of 4-HAP to determine its ability to activate PPARγ.

References

- 1. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications | MDPI [mdpi.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Estrogen induction of the cyclin D1 promoter: Involvement of a cAMP response-like element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogens and Progesterone Promote Persistent CCND1 Gene Activation during G1 by Inducing Transcriptional Derepression via c-Jun/c-Fos/Estrogen Receptor (Progesterone Receptor) Complex Assembly to a Distal Regulatory Element and Recruitment of Cyclin D1 to Its Own Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FABP4 attenuates PPARγ and adipogenesis and is inversely correlated with PPARγ in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adiponectin and PPARγ: cooperative and interdependent actions of two key regulators of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HILIC UPLC/ QTof MS Method Development for the Quantification of AGEs Inhibitors - Trouble Shooting Protocol - Velichkova - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. E-SCREEN - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 31. Indigo Biosciences Human Peroxisome Proliferator-Activated Receptor gamma | Fisher Scientific [fishersci.com]

- 32. bpsbioscience.com [bpsbioscience.com]

Environmental Fate and Degradation of 4-Hydroxyphenyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HPhDPP). Due to the limited availability of direct experimental data for 4-HPhDPP, this document incorporates data from structurally analogous organophosphate esters, primarily its parent compound Triphenyl phosphate (TPHP), to provide a scientifically grounded estimation of its environmental behavior. This guide covers the principal degradation pathways—hydrolysis, photodegradation, and biodegradation—and offers detailed experimental protocols for their investigation, adhering to internationally recognized guidelines.

Introduction

4-Hydroxyphenyl diphenyl phosphate (4-HPhDPP) is an organophosphate ester and a primary metabolite of the widely used flame retardant and plasticizer, Triphenyl phosphate (TPHP).[1] As the use of TPHP continues, the presence of its metabolites, including 4-HPhDPP, in various environmental compartments is of increasing concern. Understanding the persistence, transformation, and ultimate fate of 4-HPhDPP is critical for a thorough environmental risk assessment. This document synthesizes the available scientific information and provides standardized methodologies for further research.

Physicochemical Properties

The environmental distribution and degradation of a chemical are significantly influenced by its physicochemical properties. While experimental data for 4-HPhDPP is limited, computational predictions provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅O₅P | PubChem |

| Molecular Weight | 342.3 g/mol | PubChem |

| XLogP3 (Predicted) | 4.2 | PubChem |

| Water Solubility (Predicted) | Low | Inferred from high XLogP3 |

| Vapor Pressure (Predicted) | Low | Inferred from structure |

| pKa (Predicted) | Acidic (due to hydroxyl group) | Inferred from structure |

Note: The high predicted octanol-water partition coefficient (XLogP3) suggests a tendency for 4-HPhDPP to partition to soil, sediment, and biota rather than remaining in the aqueous phase.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, are key pathways for the transformation of organic chemicals in the environment.

Hydrolysis

Hydrolysis is a primary degradation pathway for organophosphate esters, involving the cleavage of the ester bond by water. The rate of hydrolysis is often dependent on pH. For 4-HPhDPP, hydrolysis is expected to yield diphenyl phosphate (DPHP) and hydroquinone, or phenyl phosphate and phenol.[1]

While specific hydrolysis rate constants for 4-HPhDPP are not available, data for the parent compound, TPHP, provide a useful surrogate for estimating its stability in aqueous environments.

Table 3.1: Hydrolysis Half-lives of Triphenyl Phosphate (TPHP) at 25°C

| pH | Half-life (t₁/₂) | Reference |

| 5 | >28 days | OECD SIDS, 2002 |

| 7 | 19 days | OECD SIDS, 2002 |

| 9 | 3 days | OECD SIDS, 2002 |

Based on this data, it is anticipated that 4-HPhDPP will also be more susceptible to hydrolysis under alkaline conditions. The presence of the hydroxyl group on one of the phenyl rings may influence the rate of hydrolysis compared to TPHP.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. This can occur through direct absorption of light energy by the chemical or indirectly through reactions with photochemically generated reactive species in the environment. Organophosphate esters that do not absorb light at wavelengths greater than 290 nm are generally not expected to undergo significant direct photolysis. The UV-visible absorption spectrum of 4-HPhDPP is required to accurately assess its potential for direct photodegradation.

Indirect photodegradation, mediated by reactive species such as hydroxyl radicals (•OH), is likely a more significant pathway for the atmospheric degradation of 4-HPhDPP.

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms and is a critical process for the removal of many environmental contaminants.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the biodegradation of organophosphate esters is typically the enzymatic hydrolysis of the phosphate ester bonds.[1] For 4-HPhDPP, this would lead to the formation of diphenyl phosphate and hydroquinone, or phenyl phosphate and phenol. These initial degradation products are then likely to undergo further microbial degradation. For example, phenolic compounds can be mineralized to carbon dioxide and water by various microbial pathways.

Studies on the biodegradation of TPHP indicate that it is readily biodegradable under aerobic conditions. It is plausible that 4-HPhDPP would also be susceptible to aerobic biodegradation.

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can also degrade organophosphate esters. While specific data for 4-HPhDPP is unavailable, research on other organophosphates suggests that degradation can occur, although often at a slower rate than under aerobic conditions.

Degradation Pathways

Based on the principles of organic chemistry and data from analogous compounds, a putative degradation pathway for 4-HPhDPP can be proposed.

References

Technical Guide: Predicted Spectral Data for 4-Hydroxyphenyl diphenyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectral data for 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP), a metabolite of organophosphate flame retardants.[1] Due to the increasing interest in the environmental and biological impact of such compounds, access to comprehensive spectral data is crucial for identification, quantification, and further toxicological studies. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. Additionally, it outlines generalized experimental protocols for the acquisition of such data and includes workflow diagrams for spectral prediction and a plausible metabolic pathway.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Hydroxyphenyl diphenyl phosphate. These values were obtained using computational prediction tools and should be used as a reference for experimental validation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.45 | m | 4H | Phenyl H (ortho) |

| 7.25 - 7.35 | m | 6H | Phenyl H (meta, para) |

| 7.10 | d | 2H | Hydroxyphenyl H (ortho to -OP) |

| 6.90 | d | 2H | Hydroxyphenyl H (ortho to -OH) |

| 5.50 | s | 1H | -OH |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 155.5 | C-OH |

| 150.8 | C-OP (Hydroxyphenyl) |

| 150.5 | C-OP (Phenyl) |

| 129.8 | Phenyl C (para) |

| 125.5 | Phenyl C (ortho) |

| 121.5 | Hydroxyphenyl C (ortho to -OP) |

| 120.2 | Phenyl C (meta) |

| 116.0 | Hydroxyphenyl C (ortho to -OH) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Strong | Aromatic C=C stretch |

| 1500 - 1480 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | P=O stretch |

| 1200 - 1100 | Strong | P-O-C stretch (aryl) |

| 1000 - 950 | Medium | P-O-C stretch (aryl) |

Predicted Mass Spectrometry Data

The following predicted collision cross-section (CCS) values are for various adducts of this compound.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 343.07298 | 177.9 |

| [M+Na]⁺ | 365.05492 | 183.6 |

| [M-H]⁻ | 341.05842 | 184.9 |

| [M+NH₄]⁺ | 360.09952 | 189.7 |

| [M+K]⁺ | 381.02886 | 180.6 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. These should be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of solid this compound directly onto the ATR crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724)/water mixture).

-

Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Separation:

-

Select a suitable HPLC column (e.g., C18 reversed-phase).

-

Develop a gradient or isocratic elution method using a mobile phase such as a mixture of water and acetonitrile with a modifier like formic acid to promote ionization.

-

-

Mass Spectrometry Analysis:

-

Optimize the ion source parameters (e.g., electrospray ionization - ESI, in both positive and negative ion modes).

-

Acquire full scan mass spectra to determine the parent ion masses.

-

Perform tandem MS (MS/MS) experiments by fragmenting the parent ions to obtain structural information.

-

-

Data Processing: Analyze the data using the instrument's software to identify the retention time, mass-to-charge ratio (m/z) of the parent ion, and the fragmentation pattern.

Visualizations

Logical Workflow for Spectral Data Prediction

Caption: Workflow for in silico prediction of spectral data.

General Metabolic Pathway for Aryl Phosphate Esters

Caption: Generalized metabolic pathway of aryl phosphate esters.

References

Unveiling the Solubility Profile of 4-Hydroxyphenyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HDPP). Due to the limited availability of public quantitative data, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for determining precise solubility parameters in your own laboratory settings.

Solubility of 4-Hydroxyphenyl Diphenyl Phosphate: A Qualitative Summary

Extensive searches of scientific literature and chemical databases have revealed a consistent lack of publicly available quantitative solubility data for this compound. The available information is qualitative, indicating its general solubility behavior in a limited number of organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: The term "slightly soluble" is a non-quantitative description. For precise research and development applications, experimental determination of solubility in relevant solvent systems is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To address the gap in quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffers, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

Accurately weigh an excess amount of solid this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a known volume of the desired solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-